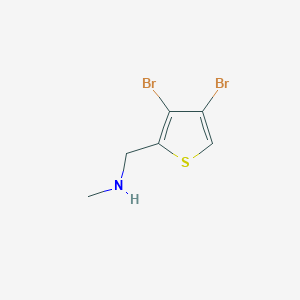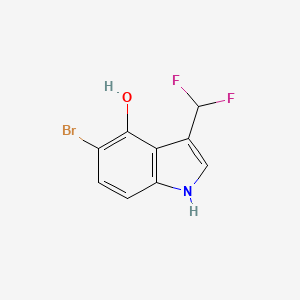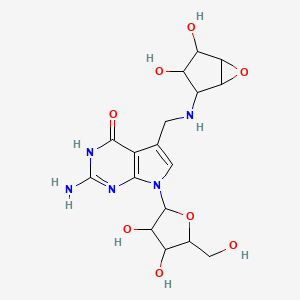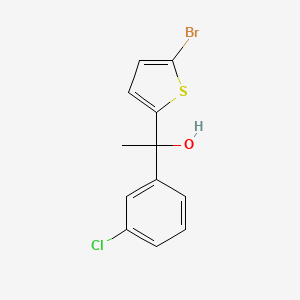
Phosphinic acid, diethenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, P,P-diethenyl-, ethyl ester is an organophosphorus compound with the molecular formula C6H11O2P and a molecular weight of 146.1241 . It is characterized by the presence of a phosphinic acid group with two ethenyl (vinyl) groups and an ethyl ester group
Vorbereitungsmethoden
The synthesis of phosphinic acid, P,P-diethenyl-, ethyl ester can be achieved through several methods. One common approach involves the phosphorylation of C(sp3)-H bonds of readily available methyl arenes with diaryl phosphinic acids under transition-metal-free reaction conditions . Another method includes the Mn(OAc)3-mediated phosphinoyl radical addition followed by CuCN-catalyzed cyanation, which enables a double-functionalization reaction of alkenes under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
Phosphinic acid, P,P-diethenyl-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, which promote the mild addition of hypophosphorous derivatives to alkenes and alkynes . The hydrolysis of phosphinates and phosphonates is another significant reaction, which can take place under both acidic and basic conditions . Major products formed from these reactions include phosphinate esters and other organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, P,P-diethenyl-, ethyl ester has several scientific research applications. It is used as an intermediate in the synthesis of bioactive compounds, including antibacterial agents and antiviral drugs . In chemistry, it serves as a reagent for the preparation of various organophosphorus compounds. In biology and medicine, it is utilized in the development of new therapeutic agents, such as nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of viral infections . Additionally, it has applications in the industry for the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of phosphinic acid, P,P-diethenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in the case of NRTIs, the compound competes with the natural substrate of reverse transcriptase, thereby inhibiting the replication of viral DNA . The hydrolysis of phosphinates and phosphonates involves the cleavage of the C-O bond, which can be catalyzed by trimethylsilyl halides . These reactions are essential for the compound’s biological activity and its role as an intermediate in various synthetic processes.
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, P,P-diethenyl-, ethyl ester can be compared with other similar compounds, such as phosphonic acids and phosphonates. While phosphonic acids are known for their biological activity and use as antibacterial agents, phosphinates are less commonly encountered in living organisms but have significant potential as bioisosteric groups . Similar compounds include ethyl methylphosphinate and other phosphinate esters, which share similar chemical properties and applications
Eigenschaften
CAS-Nummer |
30594-15-1 |
|---|---|
Molekularformel |
C6H11O2P |
Molekulargewicht |
146.12 g/mol |
IUPAC-Name |
1-bis(ethenyl)phosphoryloxyethane |
InChI |
InChI=1S/C6H11O2P/c1-4-8-9(7,5-2)6-3/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
NUJCDWBPIOHLCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)


![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)



![Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12076340.png)
![Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]-](/img/structure/B12076344.png)




![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)
